5-(1-Methoxy-2-iodoethyl)-2'-fluoro-2'-deoxyuridine
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Overview
Description
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine and is characterized by the presence of a methoxy group, an iodine atom, and a fluorine atom. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine typically involves the regiospecific reaction of 5-vinyl-2’-deoxyuridine with iodine monochloride and an alcohol. The reaction conditions are carefully controlled to ensure the correct substitution pattern on the uridine scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group and the iodine atom can participate in redox reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative.
Scientific Research Applications
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It has been studied for its potential to inhibit herpes simplex virus replication.
Cancer Research: As a nucleoside analog, it can be incorporated into DNA, potentially disrupting cancer cell proliferation.
Radiolabeling: The iodine atom can be replaced with radioactive isotopes for imaging and diagnostic purposes.
Mechanism of Action
The compound exerts its effects primarily through incorporation into viral or cellular DNA. This incorporation can lead to chain termination or mutations, disrupting the replication process. The methoxy and fluorine groups enhance the compound’s stability and binding affinity to the target enzymes and DNA.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methoxy-2-iodoethyl)-2’-deoxyuridine
- 5-(1-Methoxy-2-iodoethyl)uridine
- 5-(1-Methoxy-2-iodoethyl)-2’-deoxycytidine
Uniqueness
5-(1-Methoxy-2-iodoethyl)-2’-fluoro-2’-deoxyuridine is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and stability compared to its analogs. This fluorine substitution can enhance the compound’s antiviral properties and reduce its susceptibility to enzymatic degradation .
Properties
CAS No. |
123881-95-8 |
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Molecular Formula |
C12H16FIN2O6 |
Molecular Weight |
430.17 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16FIN2O6/c1-21-6(2-14)5-3-16(12(20)15-10(5)19)11-8(13)9(18)7(4-17)22-11/h3,6-9,11,17-18H,2,4H2,1H3,(H,15,19,20)/t6?,7-,8-,9-,11-/m1/s1 |
InChI Key |
KADYVQWJOLNYEE-NFSOJESZSA-N |
Isomeric SMILES |
COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
Canonical SMILES |
COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
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